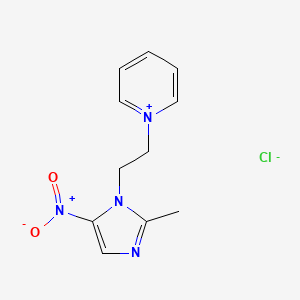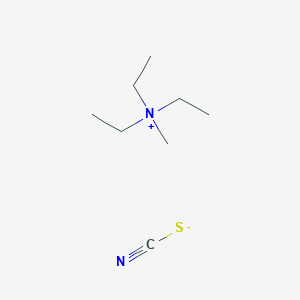
N,N-Diethyl-N-methylethanaminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-methylethanaminium thiocyanate is a quaternary ammonium compound with the molecular formula C7H18N+ and a thiocyanate anion (SCN-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium thiocyanate typically involves the quaternization of N,N-diethyl-N-methylethanamine with a thiocyanate source. One common method is to react N,N-diethyl-N-methylethanamine with methyl iodide to form N,N-diethyl-N-methylethanaminium iodide, which is then treated with potassium thiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-methylethanaminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield corresponding halide salts, while oxidation reactions can produce oxidized derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-methylethanaminium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-methylethanaminium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The thiocyanate anion can participate in nucleophilic substitution reactions, while the quaternary ammonium cation can interact with negatively charged sites on biomolecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium sulfate
Uniqueness
N,N-Diethyl-N-methylethanaminium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Propiedades
Número CAS |
90786-83-7 |
|---|---|
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
triethyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C7H18N.CHNS/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
LTGAKGBPTJRQKD-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


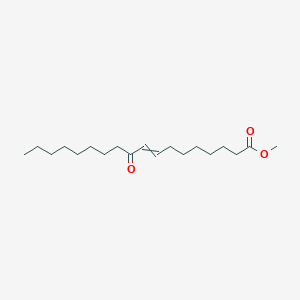
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
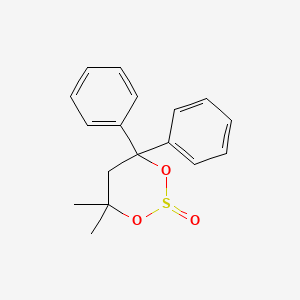
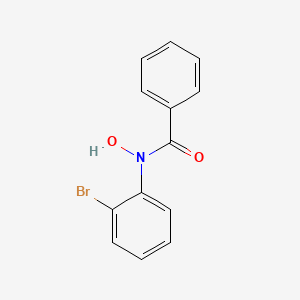
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
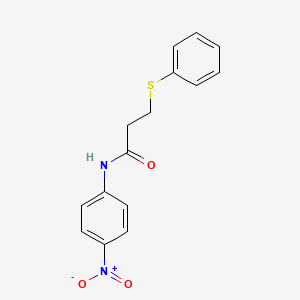
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

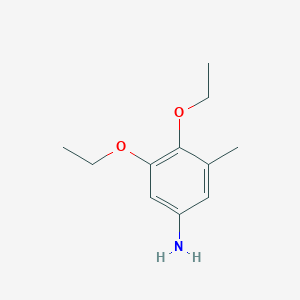
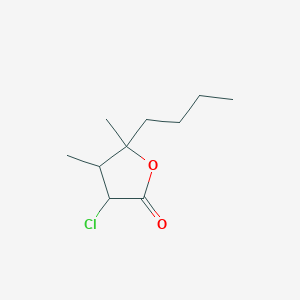
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

